N-Methyl-6-nitro-2-quinolinamine
Description
Properties
IUPAC Name |
N-methyl-6-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10-5-2-7-6-8(13(14)15)3-4-9(7)12-10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESGQPMFMMIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301054 | |
| Record name | N-Methyl-6-nitro-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914460-48-3 | |
| Record name | N-Methyl-6-nitro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914460-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-6-nitro-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for N Methyl 6 Nitro 2 Quinolinamine
Established Quinoline (B57606) Ring System Construction Methodologies
The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold. The applicability of these methods to the synthesis of a precursor to "N-Methyl-6-nitro-2-quinolinamine," namely a substituted 2-aminoquinoline (B145021), is explored below.
Pfitzinger-Borsche Reaction Applications
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, typically involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism initiates with the hydrolysis of isatin's amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.org
While a powerful tool for a variety of quinoline derivatives, its direct application to form a 2-aminoquinoline precursor for our target compound would necessitate a starting isatin that leads to the desired substitution pattern, which may not be the most direct route. wikipedia.orgresearchgate.net
Skraup and Doebner-Miller Synthesis Pathways
The Skraup synthesis is a classic and still widely used method for producing quinolines, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgnih.goviipseries.org This reaction is known to be exothermic and can be violent, often requiring the addition of ferrous sulfate (B86663) to moderate the conditions. wikipedia.orguop.edu.pk For the synthesis of a 6-nitroquinoline (B147349) derivative, starting with p-nitroaniline is a logical approach. researchgate.net
The Doebner-Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. nih.goviipseries.org This method is particularly useful for synthesizing 2- and 4-substituted quinolines. nih.gov A potential route to a precursor for our target could involve the reaction of 4-nitroaniline (B120555) with an appropriate α,β-unsaturated aldehyde or ketone. iipseries.orgwikipedia.orgnih.gov For instance, the condensation of 4-nitroaniline with crotonaldehyde (B89634) has been used to synthesize 2-methyl-6-nitroquinoline (B57331). nih.gov
Table 1: Comparison of Skraup and Doebner-Miller Reactions
| Feature | Skraup Synthesis | Doebner-Miller Reaction |
|---|---|---|
| Aniline Reactant | Primary aromatic amine (e.g., aniline) wikipedia.org | Primary aromatic amine (e.g., aniline) nih.gov |
| Carbonyl Source | Glycerol (dehydrates to acrolein) iipseries.org | α,β-unsaturated aldehyde or ketone nih.gov |
| Catalyst/Conditions | Concentrated sulfuric acid, oxidizing agent wikipedia.org | Acid-catalyzed (e.g., HCl) iipseries.org |
| Typical Product | Unsubstituted or ring-substituted quinolines researchgate.net | 2- and/or 4-substituted quinolines nih.gov |
Combes and Friedlander Condensation Strategies
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.orgyoutube.comyoutube.com This method could be adapted by selecting a β-diketone that, upon reaction with 4-nitroaniline, would yield a 2-methyl-6-nitroquinoline derivative.
The Friedländer synthesis is another versatile method that condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone). wikipedia.orgnih.govresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.org To synthesize a precursor to "this compound," one could envision the reaction of a 2-amino-5-nitrobenzaldehyde (B1606718) with a ketone that provides the desired substitution at the 2-position. The reaction generally proceeds via an aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org
Table 2: Comparison of Combes and Friedlander Syntheses
| Feature | Combes Synthesis | Friedlander Synthesis |
|---|---|---|
| Aromatic Reactant | Aniline wikipedia.org | 2-Aminobenzaldehyde or 2-aminoketone wikipedia.org |
| Carbonyl Reactant | β-Diketone wikipedia.org | Ketone or aldehyde with α-methylene group wikipedia.org |
| Catalyst | Typically strong acid (e.g., H₂SO₄) wikipedia.org | Acid or base wikipedia.org |
| Product | 2,4-Disubstituted quinolines wikipedia.org | Polysubstituted quinolines nih.gov |
Conrad-Limpach and Knorr Quinoline Synthesis Adaptations
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comscribd.com Depending on the reaction temperature, this can lead to either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, a variation known as the Knorr quinoline synthesis). wikipedia.orgwikipedia.orgquimicaorganica.org The reaction proceeds through a Schiff base intermediate which then cyclizes. wikipedia.org To obtain a 2-aminoquinoline derivative, this method would require subsequent chemical modifications to convert the hydroxyl group to an amino group and then perform the N-methylation.
The Knorr quinoline synthesis specifically produces 2-hydroxyquinolines from the reaction of β-ketoanilides in the presence of sulfuric acid. wikipedia.org This method, like the Conrad-Limpach, would necessitate further functional group interconversions to arrive at the desired 2-methylamino functionality.
Regioselective Introduction of Nitro Functionalities in Quinoline Scaffolds
Once the quinoline ring system is established, the introduction of a nitro group at a specific position is a critical step.
Direct Nitration Techniques for Quinoline and its Precursors
The direct nitration of quinoline itself typically occurs under vigorous conditions using fuming nitric acid and sulfuric acid, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The position of nitration is highly dependent on the reaction conditions and the substituents already present on the quinoline ring.
For a precursor like 2-aminoquinoline or 2-methylaminoquinoline, the directing effects of the amino group become paramount. Amino groups are strongly activating and ortho-, para-directing. Therefore, direct nitration of a 2-aminoquinoline derivative would be expected to introduce the nitro group at positions that are ortho or para to the amino group. However, the strong acidic conditions of nitration can protonate the basic nitrogen of the quinoline ring, altering the directing effects.
A more controlled approach involves the nitration of a precursor that already contains a directing group. For example, the nitration of 1-methyl-2-quinolone (B133747) (MeQone) can be controlled by temperature. At 50 °C, the reaction with fuming nitric acid predominantly yields 1-methyl-6-nitro-2-quinolone (6-NQ). mdpi.com This highlights the possibility of forming the 6-nitro derivative before establishing the 2-amino functionality.
Furthermore, the nitration of 8-aminoquinoline (B160924) amides has been shown to be highly regioselective. acs.org Using iron(III) nitrate (B79036) nonahydrate, selective nitration at the C5 position can be achieved. acs.org This demonstrates that the choice of nitrating agent and the presence of other functional groups can precisely control the position of the incoming nitro group.
In the context of synthesizing "this compound," a plausible strategy would be to start with a 2-aminoquinoline precursor and perform a regioselective nitration. Alternatively, one could begin with a pre-nitrated aniline, such as 4-nitroaniline, and construct the quinoline ring using one of the methods described in section 2.1. researchgate.netnih.gov This latter approach often provides better control over the final substitution pattern.
Impact of Amine Protection on Nitration Regioselectivity
The introduction of a nitro group onto a quinoline ring is a classic electrophilic aromatic substitution. However, the presence of an activating amino group, such as the one at the 2-position of a quinoline, significantly influences the regiochemical outcome of nitration. Direct nitration of 2-aminoquinoline is often avoided in synthetic strategies due to the high reactivity of the substrate, which can lead to the formation of multiple products and undesired side reactions under harsh nitrating conditions.
To control the regioselectivity of the nitration reaction and to prevent oxidation of the amino group, a common strategy is the use of a protecting group. Acylation of the amino group to form an amide is a frequently employed method. This protection serves two primary purposes: it moderates the activating effect of the amino group and directs the incoming electrophile to specific positions on the aromatic ring. For instance, in the synthesis of 2-methyl-6-nitroaniline, the acetylation of 2-methylaniline is a crucial step before nitration to control the reaction temperature and improve the yield and purity of the desired 6-nitro isomer. acs.org While specific studies on the nitration of N-protected 2-aminoquinolines are not abundant in the provided literature, the principles of electrophilic substitution on substituted quinolines suggest that protection would be a critical step to achieve the desired 6-nitro substitution pattern.
Mechanistic Insights into Electrophilic Aromatic Nitration on Quinoline Nuclei
The nitration of the quinoline nucleus is a well-studied electrophilic aromatic substitution reaction. Under acidic conditions, such as a mixture of nitric acid and sulfuric acid, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack to a greater extent than the benzene (B151609) ring. Consequently, electrophilic substitution, including nitration, preferentially occurs on the carbocyclic (benzene) ring, specifically at the C-5 and C-8 positions. rsc.orgnih.gov This is because the intermediates formed by attack at these positions are more stable.
The presence of substituents on the quinoline ring further influences the position of nitration. An electron-donating group, even a weakly activating one like a methyl group, can direct the nitration. For example, the nitration of 8-substituted 2-methylquinolines has been shown to be selective and can proceed with high yields, although it may require elevated temperatures. nih.gov In the case of synthesizing 2-methyl-6-nitroquinoline, the starting material is 4-nitroaniline, which already contains the nitro group at the desired position relative to the eventual nitrogen of the quinoline ring. researchgate.net This circumvents the need for direct nitration of a pre-formed quinoline ring, a strategy that can be complicated by regioselectivity issues.
The mechanism of nitration involves the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst. This electrophile then attacks the electron-rich positions of the quinoline ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroquinoline product.
N-Methylation Strategies for Quinoline Derivatives and Amines
The introduction of a methyl group onto a nitrogen atom of a quinoline derivative or a simple amine can be achieved through various synthetic methodologies.
Nucleophilic Alkylation Approaches for Amine Methylation
A traditional and widely used method for N-methylation is the nucleophilic alkylation of an amine. This involves the reaction of the amine with a methylating agent, such as methyl iodide or dimethyl sulfate. The amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. This method, however, can be difficult to control for selective mono-methylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-methylation and the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt.
In the context of synthesizing this compound, a potential route involves the reaction of 2-amino-6-nitroquinoline with a suitable methylating agent. However, the presence of multiple nucleophilic sites and the potential for side reactions necessitates careful control of reaction conditions. The use of a base is often required to deprotonate the amine, enhancing its nucleophilicity.
Catalytic N-Methylation Methodologies (e.g., Transition Metal-Catalyzed)
More modern and efficient approaches for N-methylation involve transition metal-catalyzed reactions. These methods often utilize more environmentally benign methylating agents like methanol (B129727) or carbon dioxide in the presence of a reducing agent. nih.govresearchgate.net
Ruthenium and iridium-based catalysts have been shown to be effective for the N-methylation of amines and even nitroarenes using methanol as the C1 source. researchgate.netnih.gov These reactions typically proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride to yield the N-methylated amine, with water as the only byproduct.
Catalytic systems using palladium on a copper-zirconia support have also been developed for the N-methylation of amines and nitro compounds using CO₂ and H₂. nih.gov These catalytic methods offer advantages in terms of selectivity and atom economy.
Control of Regioselectivity in N-Methylation Reactions
When a molecule contains multiple amine functionalities, controlling the regioselectivity of N-methylation is a significant challenge. For a substrate like 2-amino-6-nitroquinoline, the primary amino group at the 2-position is the intended site for methylation. The nitro group is generally not susceptible to methylation under these conditions. The inherent nucleophilicity of the primary aromatic amine at the 2-position makes it the likely site of methylation. The challenge, as with nucleophilic alkylation, is often to prevent di-methylation. Catalytic methods can sometimes offer better control over mono-methylation.
Integrated Synthetic Routes for the Preparation of this compound
Based on the available literature, a direct synthesis of this compound has not been explicitly described. However, a plausible multi-step synthetic route can be devised by combining known transformations. A likely strategy would involve the initial synthesis of a 6-nitroquinoline core, followed by the introduction of the 2-methylamino group.
One potential route begins with the synthesis of 2-methyl-6-nitroquinoline . This can be achieved through a Skraup-type reaction using 4-nitroaniline and crotonaldehyde. researchgate.net This method has been reported to produce the desired isomer in good yield.
Once 2-methyl-6-nitroquinoline is obtained, the next step would be the introduction of the amino group at the 2-position, which can be challenging. A more viable approach would be to first synthesize 2-chloro-6-nitroquinoline (B1366723) . This intermediate could potentially be prepared by the chlorination of 6-nitro-2-quinolone, which itself can be synthesized from 6-nitroquinoline. The 2-chloro-6-nitroquinoline can then undergo a nucleophilic aromatic substitution (SNAr) reaction with methylamine. The electron-withdrawing nitro group at the 6-position would activate the quinoline ring towards nucleophilic attack at the 2-position. Similar reactions of 2-chloroquinolines with amines have been reported to proceed effectively.
An alternative, and perhaps more direct, pathway could start from 2-amino-6-nitroquinoline . While its direct synthesis is not detailed in the provided results, it is a known compound. The N-methylation of 2-amino-6-nitroquinoline could then be attempted using one of the catalytic methods described in section 2.3.2 to favor mono-methylation.
A summary of a proposed synthetic route is presented in the table below:
| Step | Starting Material | Reagent(s) and Conditions | Intermediate/Product | Rationale |
| 1 | 4-Nitroaniline | Crotonaldehyde, concentrated HCl, reflux | 2-Methyl-6-nitroquinoline | Established synthesis of the 6-nitroquinoline core. researchgate.net |
| 2 | 2-Methyl-6-nitroquinoline | Oxidation (e.g., with SeO₂) | 6-Nitroquinoline-2-carboxylic acid | Oxidation of the methyl group to a carboxylic acid. |
| 3 | 6-Nitroquinoline-2-carboxylic acid | Curtius, Hofmann, or Schmidt rearrangement | 2-Amino-6-nitroquinoline | Conversion of the carboxylic acid to an amino group. |
| 4 | 2-Amino-6-nitroquinoline | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) with a base, or a catalytic system (e.g., Ru or Ir catalyst with methanol) | This compound | N-methylation of the primary amine. Catalytic methods may offer better selectivity for mono-methylation. researchgate.netnih.gov |
Alternatively, a route involving nucleophilic substitution could be:
| Step | Starting Material | Reagent(s) and Conditions | Intermediate/Product | Rationale |
| 1 | 6-Nitroquinoline | Oxidation | 6-Nitro-2-quinolone | Formation of the quinolone. |
| 2 | 6-Nitro-2-quinolone | Chlorinating agent (e.g., POCl₃) | 2-Chloro-6-nitroquinoline | Conversion of the quinolone to the chloroquinoline. |
| 3 | 2-Chloro-6-nitroquinoline | Methylamine (CH₃NH₂) | This compound | Nucleophilic aromatic substitution of the chloride with methylamine. |
These proposed routes are based on established chemical principles and analogous reactions found in the literature. The optimal route would depend on factors such as the availability of starting materials, reaction yields, and ease of purification.
Exploration of Novel Catalytic Systems for Quinoline Synthesis and Functionalization
The construction of the this compound scaffold can be approached through several strategic disconnections, primarily involving either the initial formation of a pre-functionalized quinoline ring followed by modifications, or the functionalization of a simpler quinoline precursor. The exploration of novel catalytic systems is paramount for improving the efficiency, selectivity, and environmental footprint of these transformations. Key areas of catalytic innovation include the formation of the quinoline core, C-N bond formation for the introduction of the amino group, and regioselective nitration.
Catalytic Quinoline Core Synthesis:
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. nih.goviipseries.org Modern approaches have focused on the use of transition-metal and nanoparticle catalysts to facilitate the cyclization under milder conditions with improved yields.
One promising approach involves the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst. Research on the synthesis of 2-methyl-6-nitroquinoline, a close structural analog, has demonstrated that these nanoparticles can significantly enhance reaction yields and reduce reaction times. nih.gov The acidic surface of the silica (B1680970) coating is thought to stabilize unstable intermediates in the condensation and cyclization steps. nih.gov The use of these magnetic nanoparticles also allows for easy catalyst recovery and reuse, adding to the sustainability of the process. nih.gov In a typical synthesis of 2-methyl-6-nitroquinoline, the reaction time was reduced from 110 minutes to 80 minutes, with the yield doubling in the presence of the catalyst. nih.gov
Copper and palladium catalysts have also been extensively studied for quinoline synthesis. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a route to various quinoline derivatives. mdpi.com Similarly, palladium-catalyzed aza-Wacker oxidative cyclization of aniline derivatives has been shown to produce 2-methylquinolines under mild conditions, with Pd(OAc)₂ and 1,10-phenanthroline (B135089) being an effective catalytic system. acs.org
Catalytic C-N Bond Formation and N-Methylation:
The introduction of the N-methylamino group at the C2 position of the quinoline ring is a critical step. This can be achieved through catalytic amination or amidation reactions. Copper and palladium-based catalysts are again at the forefront of these transformations. For instance, copper-catalyzed C-N bond-forming reactions using diazo compounds and an aminoquinoline-based tridentate (NNN)-copper catalyst have been reported. nih.gov
The synthesis of 2-aminoquinolines can be achieved through various catalytic methods, including the potassium tert-butoxide-mediated reaction of 2-amino arylcarbaldehydes with nitriles, which proceeds under transition-metal-free conditions. researchgate.net Palladium-catalyzed cyclization of N-acyl-o-alkynylanilines with isocyanides represents another advanced route to functionalized 2-aminoquinolines. beilstein-journals.org Once the 2-aminoquinoline is formed, N-methylation can be performed. While classic methylation methods exist, catalytic approaches are being developed for greater efficiency and selectivity.
Catalytic Nitration for C6-Functionalization:
The final key transformation is the regioselective introduction of a nitro group at the C6 position. Direct nitration of the quinoline ring can be challenging due to the deactivating nature of the nitrogen heterocycle, often leading to mixtures of isomers and requiring harsh conditions. However, novel catalytic systems are emerging to address this.
For instance, the nitration of 1-methyl-2-quinolone, a related quinolone derivative, can be controlled by temperature to yield 1-methyl-6-nitro-2-quinolone. mdpi.comnih.gov This suggests that if N-methyl-2-quinolinamine were synthesized first, a subsequent controlled nitration could yield the desired product.
More advanced catalytic methods for nitration are also under investigation. A recently developed method for the meta-nitration of pyridines and quinolines utilizes oxazino azine intermediates with tert-butyl nitrite (B80452) (TBN) as an electrophilic NO₂ radical source under catalyst-free conditions, which could potentially be adapted for this synthesis. acs.org Cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines using Co(NO₃)₂·6H₂O as a catalyst and TBN as the nitro source has also been demonstrated, highlighting the potential of transition metals in directing nitration. nih.gov
The following table summarizes the performance of some novel catalytic systems relevant to the synthesis of precursors for this compound.
| Reaction | Catalyst System | Substrates | Product | Yield (%) | Reference(s) |
| Quinoline Synthesis | Fe₃O₄@SiO₂ | 4-nitroaniline, crotonaldehyde | 2-methyl-6-nitroquinoline | ~Doubled | nih.gov |
| Quinoline Synthesis | Pd(OAc)₂ / 1,10-phenanthroline | Aniline derivatives | 2-methylquinolines | up to 87 | acs.org |
| 2-Aminoquinoline Synthesis | KOtBu | 2-amino arylcarbaldehydes, nitriles | 2-aminoquinolines | Good | researchgate.net |
| Nitration | HNO₃ / H₂SO₄ (controlled temp.) | 1-methyl-2-quinolone | 1-methyl-6-nitro-2-quinolone | 72 | mdpi.comnih.gov |
Chemical Reactivity and Derivatization Pathways of N Methyl 6 Nitro 2 Quinolinamine
Influence of the Nitro Substituent on Aromatic Reactivity
The presence of a nitro group at the 6-position of the quinoline (B57606) ring profoundly influences the electron density distribution across the aromatic system. This strong electron-withdrawing group deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. This activation is particularly significant for nucleophilic aromatic substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS) of hydrogen, rendering these important pathways for the functionalization of the N-Methyl-6-nitro-2-quinolinamine core.
Activation toward Nucleophilic Aromatic Substitution (SNAr) Reactions
The nitro group at the 6-position significantly enhances the susceptibility of the quinoline ring to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions that allow for resonance stabilization of the negative charge of the Meisenheimer complex intermediate. wikipedia.org In heterocyclic systems like quinoline, the pyridine (B92270) ring is already electron-deficient and prone to nucleophilic attack, especially at the 2- and 4-positions. numberanalytics.com The addition of a nitro group further depletes the electron density of the entire ring system, making it even more electrophilic.
While direct SNAr on an unsubstituted carbon atom is rare, the presence of a suitable leaving group, such as a halogen, at a position activated by the nitro group would lead to a facile substitution. For instance, if a halogen were present at the 5- or 7-position of this compound, it would be readily displaced by a variety of nucleophiles. The rate of these reactions is heavily dependent on the nature of the leaving group and the nucleophile.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Nitro-activated Aromatic Systems.
| Aromatic Substrate | Nucleophile | Product | Reference |
| 1-Chloro-2,4-dinitrobenzene | Hydroxide | 2,4-Dinitrophenol | wikipedia.org |
| 4-Chloro-8-nitroquinoline | 9H-Carbazole | 4-(9H-Carbazol-9-yl)-8-nitroquinoline | nih.gov |
| 4-Fluoro-5-nitropyridine | Various Amines | 4-Amino-5-nitropyridines | nih.gov |
This table presents examples from related nitro-aromatic systems to illustrate the principles of SNAr reactions.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Mechanisms
A more versatile method for the functionalization of electron-deficient aromatic rings like this compound is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct introduction of a substituent onto the aromatic ring without the need for a pre-existing leaving group. organic-chemistry.org The nitro group is crucial for VNS, as it stabilizes the intermediate σ-adduct formed upon nucleophilic attack. nih.gov
In the case of 6-nitroquinolines, VNS reactions typically occur at the positions ortho and para to the nitro group that are sterically accessible. cdnsciencepub.com For this compound, the potential sites for VNS are the 5- and 7-positions. The reaction involves the attack of a nucleophile bearing a leaving group on the carbanionic center. After the formation of the adduct, a base-induced β-elimination of the leaving group from the nucleophile and a proton from the ring restores the aromaticity. nih.gov
Table 2: Examples of Vicarious Nucleophilic Substitution on Nitroquinolines.
| Nitroquinoline Substrate | Nucleophile | Reagents | Product (Major) | Reference |
| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | KOBut, DMSO | 6-Amino-5-nitroquinoline | cdnsciencepub.com |
| 6-Nitroquinoline (B147349) | Chloromethyl phenyl sulfone | Base | 6-Nitro-5-(phenylsulfonylmethyl)quinoline | kuleuven.be |
| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | KOBut, DMSO | 5-Amino-8-nitroquinoline | cdnsciencepub.com |
This table showcases VNS reactions on various nitroquinoline isomers, providing insight into the expected reactivity of this compound.
Reactions of the 2-Amino Functionality
Formation of Schiff Base Derivatives
Primary and secondary amines readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govyoutube.com However, for a secondary amine like this compound, the initial adduct formed with a carbonyl compound cannot eliminate water to form a stable neutral imine. Instead, it can form a cationic iminium ion. The reaction typically requires acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
The formation of iminium salts from this compound and various aldehydes or ketones can be a useful synthetic handle for further transformations.
Acylation and Other N-Functionalization Reactions
The nitrogen atom of the N-methylamino group is nucleophilic and can be readily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or esters under appropriate conditions. This reaction leads to the formation of the corresponding N-acyl-N-methyl-6-nitro-2-quinolinamine derivatives. Such reactions are fundamental in modifying the electronic and steric properties of the amino group and are often employed in the synthesis of biologically active molecules. thieme-connect.comnih.gov
Beyond acylation, other N-functionalization reactions are also possible. For instance, alkylation with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt.
Table 3: General Conditions for N-Acylation of Amines.
| Amine Substrate | Acylating Agent | Catalyst/Conditions | Product |
| Aromatic Amine | Acetic Anhydride | Pyridine | N-Arylacetamide |
| Amino Acid | Fatty Acid Chloride | Schotten-Baumann (aq. NaOH) | N-Acyl Amino Acid |
| 2-Aminoquinoline (B145021) | Benzoyl Chloride | Base | N-(Quinolin-2-yl)benzamide |
This table provides an overview of common acylation methods applicable to the amino functionality of this compound.
Chemical Transformations of the Nitro Group
The nitro group is a highly functional moiety that serves as a linchpin for a variety of chemical transformations. Its reactivity is central to the derivatization of this compound, allowing for the introduction of new functionalities and the alteration of the molecule's electronic properties.
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis. This conversion dramatically alters the electronic character of the quinoline ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. This resulting diamine, N¹-methylquinoline-2,6-diamine, is a valuable intermediate for further derivatization.
A variety of methods, both catalytic and chemical, are effective for this reduction. The choice of reagent is often dictated by the presence of other functional groups and the desired reaction conditions.
Catalytic Hydrogenation: This method is highly efficient and often provides clean products with water as the only byproduct. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are commonly used under a hydrogen atmosphere. mdpi.comenamine.net For instance, the hydrogenation of quinoline derivatives to their tetrahydro forms can be achieved with high yields using specialized catalysts under pressure. enamine.net The addition of vanadium compounds to catalytic hydrogenation processes has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to purer amine products. google.com
Chemical Reduction: Metal/acid combinations are a classic and robust method for nitro group reduction. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are particularly effective. nih.gov Studies on various nitroquinoline derivatives have demonstrated that they are readily reduced to the corresponding aminoquinolines in mild conditions using SnCl₂ in a methanol (B129727)/hydrochloric acid solution, a method that tolerates numerous other functional groups. nih.gov
Below is an interactive data table summarizing common conditions for the reduction of aromatic nitro groups, which are applicable to this compound.
| Method | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 1-5 atm H₂, Room Temp - 50°C, MeOH or EtOH solvent | High efficiency, clean reaction. May reduce other groups. mdpi.comenamine.net |
| Chemical Reduction | SnCl₂·2H₂O, HCl | Reflux in EtOH or MeOH | Effective for nitroquinolines; tolerates many functional groups. nih.gov |
| Chemical Reduction | Fe, HCl or CH₃COOH | Reflux in aqueous ethanol (B145695) | Inexpensive and effective. Used in the synthesis of fused quinolines. nih.gov |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Pd/C | Reflux in EtOH | Avoids the use of pressurized hydrogen gas. |
The transformation of a nitro group (–NO₂) into a nitroso group (–N=O) is a two-electron reduction. While the complete reduction to an amine is more common, the isolation of the nitroso intermediate can be challenging as it is often more reactive than the starting nitro compound. nih.gov The general pathway for nitro reduction proceeds sequentially from nitro to nitroso, then to a hydroxylamine, and finally to the amine. nih.gov
Direct and selective conversion of the nitro group in this compound to a nitroso functionality is not a commonly reported standalone reaction. However, this transformation has been observed as part of other reaction mechanisms. For instance, in studies of Vicarious Nucleophilic Substitution (VNS) on nitroquinoline derivatives, the conversion of a nitro group to a nitroso group has been documented. nih.gov The proposed mechanism involves the protonation of the nitro group in a protic medium, followed by the elimination of a water molecule to yield the nitroso derivative. nih.gov This suggests that under specific acidic conditions, this compound could potentially be converted to N-Methyl-6-nitroso-2-quinolinamine.
Another route to nitroso compounds involves the careful oxidation of the corresponding hydroxylamine, which itself is an intermediate in the reduction of the nitro compound. Standard procedures for creating N-nitroso compounds often involve the reaction of a secondary amine with nitrous acid. orgsyn.org
Regiochemical Control and Product Distribution in Post-Synthetic Modifications
Post-synthetic modification of the this compound scaffold, for example, through electrophilic aromatic substitution, is governed by the powerful and competing directing effects of the substituents already present.
N-Methylamino Group (at C-2): This is a strongly activating, ortho-, para-directing group due to resonance donation of the nitrogen lone pair into the ring system. It will strongly direct incoming electrophiles to the C-3 position.
Nitro Group (at C-6): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. libretexts.org It directs incoming electrophiles to the C-5 and C-7 positions relative to itself.
Quinoline Nitrogen: The nitrogen atom in the quinoline ring deactivates the heterocyclic (pyridine) ring towards electrophilic attack, making substitution on the carbocyclic (benzene) ring more favorable.
The outcome of an electrophilic substitution reaction is a balance of these effects. The C-2 amino group is a powerful activator, suggesting that substitution at the C-3 position would be kinetically favored. However, the strong deactivation of the entire ring system by the nitro group and the quinoline nitrogen means that harsh reaction conditions may be required, which could lead to a mixture of products or degradation. The most likely positions for electrophilic attack would be C-3 (directed by the amino group) and C-5 or C-7 (directed by the nitro group). The precise product distribution would depend heavily on the specific electrophile and reaction conditions used.
Another avenue for modification is directed lithiation. In related systems like 3-amino-2-methylquinazolinones, the 2-methyl group can be selectively deprotonated with a strong base like butyllithium, allowing for reaction with various electrophiles at that position. rsc.org This raises the possibility of C-H activation on the N-methyl group of this compound, providing an alternative route for derivatization away from the aromatic core.
Annulation Reactions and Construction of Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of complex, fused polycyclic heterocyclic systems. The key step to enable this chemistry is the reduction of the 6-nitro group to a 6-amino group, yielding N¹-methylquinoline-2,6-diamine . This diamine possesses two nucleophilic nitrogen atoms at different positions on the quinoline core, making it an ideal building block for annulation (ring-forming) reactions.
For example, this diamine can be used to construct new rings fused to the quinoline system.
Reaction with Dicarbonyl Compounds: Condensation of the 2,6-diamine with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of new fused pyrazine (B50134) or diazepine (B8756704) rings, respectively.
Synthesis of Fused Imidazoles or Triazoles: The 6-amino group can be diazotized and converted into an azide, which can then undergo cycloaddition reactions. Alternatively, reaction with reagents like bis[(methylsulfanyl)methylidene]-malononitrile can be used to construct fused triazepino- or triazinoquinazolinone systems from related 3-aminoquinazolinones, suggesting similar pathways are available for diaminoquinolines. nih.gov
Indoloquinoline Synthesis: A powerful strategy for forming fused indole (B1671886) rings involves the intramolecular cyclization of precursors derived from aminoarenes. For example, the reduction of a nitro group followed by an acid-catalyzed cyclization and dehydration is a key step in the synthesis of 6H-indolo[2,3-b]quinolines. nih.gov The N¹-methylquinoline-2,6-diamine derived from the parent compound could foreseeably be used in similar condensation and cyclization strategies to yield complex tetracyclic systems.
These annulation reactions significantly expand the structural diversity accessible from the this compound scaffold, opening pathways to novel polycyclic aromatic systems.
Advanced Spectroscopic and Diffraction Based Characterization of N Methyl 6 Nitro 2 Quinolinamine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For N-Methyl-6-nitro-2-quinolinamine, HRMS, typically using a technique like Electrospray Ionization (ESI), would be used to determine its exact mass. The precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.
The expected molecular ion in positive-ion mode would be the protonated species, [M+H]⁺. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.
| Element | Symbol | Count | Atomic Mass | Total Mass |
|---|---|---|---|---|
| Carbon | C | 10 | 12.000000 | 120.000000 |
| Hydrogen | H | 9 | 1.007825 | 9.070425 |
| Nitrogen | N | 3 | 14.003074 | 42.009222 |
| Oxygen | O | 2 | 15.994915 | 31.989830 |
| Molecular Formula: C₁₀H₉N₃O₂ | 203.06948 | |||
| [M+H]⁺ (Protonated) | 204.07730 |
Analysis of related compounds, such as 7-methyl-8-nitroquinoline, by mass spectrometry has shown characteristic fragmentation patterns, including the facile loss of an OH group from the parent ion, which helps in identifying nitro groups positioned ortho to methyl groups. brieflands.com
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing connectivity and the electronic environment of each nucleus.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment
While one-dimensional NMR provides initial data, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would reveal correlations between H-3 and H-4 on the pyridine (B92270) ring, and between H-7 and H-8 on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would link each aromatic proton (H-3, H-4, H-5, H-7, H-8) to its respective carbon atom and the methyl protons to the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
The N-methyl protons showing a correlation to the C-2 carbon.
Proton H-5 showing correlations to C-4, C-6, and C-8a.
Proton H-7 showing correlations to C-5, C-6, and C-8.
The use of such 2D NMR experiments has been fundamental in confirming the structures of related substituted tetrahydroquinolines. researchgate.net
Analysis of Proton and Carbon Chemical Shift Trends and Shielding Effects
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-donating N-methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂) exert opposing effects on the quinoline (B57606) ring system.
Carbon (¹³C) NMR: The effects are even more pronounced in the carbon spectrum. C-6, being directly attached to the nitro group, will be significantly deshielded (downfield shift). In contrast, C-2, bonded to the nitrogen of the amino group, will be shielded (upfield shift). Studies on related nitro- and aminoquinolines confirm that the introduction of an amino group leads to a significant shielding effect (smaller δ values) compared to the corresponding nitro compounds. nih.gov
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| 2 | - | ~155-160 | Shielded by -NHCH₃ group |
| 3 | ~6.5-6.7 | ~110-115 | Shielded by -NHCH₃ group |
| 4 | ~7.8-8.0 | ~135-140 | Less affected by -NHCH₃ |
| 4a | - | ~122-125 | Quaternary carbon |
| 5 | ~8.5-8.7 | ~123-126 | Deshielded by adjacent -NO₂ group |
| 6 | - | ~144-148 | Strongly deshielded by -NO₂ group |
| 7 | ~8.2-8.4 | ~120-124 | Deshielded by -NO₂ group |
| 8 | ~7.5-7.7 | ~128-132 | Standard aromatic region |
| 8a | - | ~148-152 | Quaternary carbon |
| N-CH₃ | ~3.0-3.2 | ~28-32 | Aliphatic methyl attached to nitrogen |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). The spectra for this compound would be characterized by several key vibrational modes. Analysis of structurally similar compounds like 2-N-phenylamino-methyl-nitro-pyridines provides a strong basis for these assignments. nih.gov
N-H and C-H Stretching: A medium to sharp absorption band for the secondary amine N-H stretch is expected in the 3300-3450 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹. nih.govupi.edu
Nitro Group (NO₂) Vibrations: The nitro group produces two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration (νas) appears as a strong band between 1500-1570 cm⁻¹, and the symmetric stretch (νs) is found between 1300-1370 cm⁻¹. nih.gov
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic quinoline skeleton are observed in the 1450-1620 cm⁻¹ fingerprint region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2800 - 2980 | Medium |
| C=C and C=N Ring Stretch | 1450 - 1620 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Investigation of Electronic Transitions and Chromophoric Properties
The electronic properties of this compound are dominated by its extended π-conjugated system, which acts as a powerful chromophore. The presence of the electron-donating amino group (an auxochrome) and the electron-withdrawing nitro group creates a "push-pull" system, which significantly influences the electronic absorption spectrum.
This substitution pattern is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 6-nitroquinoline (B147349) molecule. The UV-Vis spectrum would likely display multiple absorption bands corresponding to π → π* and potentially n → π* electronic transitions. Studies of various quinoline derivatives show characteristic absorption in the 300-500 nm range. researchgate.net
| Expected λₘₐₓ (nm) | Transition Type | Description |
|---|---|---|
| ~250-280 | π → π | High-energy transition localized on the aromatic system. |
| ~350-450 | π → π | Lower-energy intramolecular charge transfer (ICT) transition from the amino donor to the nitro acceptor. |
| >400 | n → π* | Weak transition involving non-bonding electrons on nitrogen or oxygen, may be obscured by stronger bands. |
While many quinoline derivatives are known to be fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. researchgate.net This occurs because the nitro group can provide an efficient non-radiative decay pathway for the excited state. Therefore, this compound is expected to exhibit weak or no fluorescence emission.
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
A comprehensive search for single-crystal X-ray diffraction data for this compound has not yielded any publicly accessible crystallographic information files (CIFs) or detailed structural reports. Such studies are crucial for definitively determining the molecule's solid-state architecture.
Precise Determination of Geometric Parameters (Bond Lengths, Angles)
Without experimental X-ray diffraction data, the precise bond lengths and angles of this compound cannot be reported. While computational modeling could provide theoretical values, these would not meet the standard of experimentally determined parameters.
Data Table: Selected Geometric Parameters of this compound (from X-ray Diffraction)
| Bond/Angle | Value (Å or °) |
| C-N (amino) | Data not available |
| C-N (nitro) | Data not available |
| N-O (nitro) | Data not available |
| C-C (quinoline) | Data not available |
| C-N-C (angle) | Data not available |
| O-N-O (angle) | Data not available |
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The analysis of molecular conformation and intermolecular interactions such as hydrogen bonding and π-stacking is entirely dependent on having a solved crystal structure. In the absence of this data for this compound, it is not possible to describe the packing of molecules in the crystal lattice, the presence or absence of planarity in the quinoline ring system, or the specific non-covalent interactions that govern its solid-state assembly. Studies on related nitro-substituted aromatic compounds often reveal significant intermolecular interactions involving the nitro group, but these cannot be directly extrapolated to the title compound.
Computational Chemistry and Theoretical Investigations of N Methyl 6 Nitro 2 Quinolinamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. For N-Methyl-6-nitro-2-quinolinamine, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of its electronic and structural properties. nih.govfigshare.com
Geometry Optimization and Exploration of Conformational Landscapes
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The quinoline (B57606) core is planar, but the N-methyl and nitro substituents can exhibit rotational freedom.
The conformational landscape is explored by rotating the N-methyl and nitro groups to identify different conformers and their relative energies. For the N-methylamino group, different orientations of the methyl group relative to the quinoline ring are considered. For the nitro group, the dihedral angle between the NO2 plane and the quinoline ring is a critical parameter. Repulsive interactions with adjacent hydrogen atoms can lead to a twisted conformation of the nitro group out of the quinoline plane. mdpi.com
A hypothetical data table of optimized geometrical parameters for the most stable conformer of this compound, based on typical values for similar structures, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is a representation of expected values based on computational studies of similar molecules.
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C2-N(amine) | 1.36 |
| N(amine)-C(methyl) | 1.45 | |
| C6-N(nitro) | 1.48 | |
| N(nitro)-O | 1.23 | |
| Bond Angle (°) | C3-C2-N(amine) | 122.5 |
| C2-N(amine)-C(methyl) | 120.0 | |
| C5-C6-N(nitro) | 119.0 | |
| O-N(nitro)-O | 124.0 | |
| Dihedral Angle (°) | C3-C2-N(amine)-C(methyl) | 180.0 |
| C5-C6-N(nitro)-O | 20.0 |
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, which are the N-methylamino group and the quinoline ring. rsc.org The electron-donating nature of the N-methylamino group increases the energy of the HOMO. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the quinoline ring, as the nitro group is a strong electron acceptor. rsc.org
The distribution of these orbitals provides insight into the reactive sites of the molecule. Nucleophilic attack is likely to occur at the positions where the LUMO has the largest lobes, while electrophilic attack is favored at the sites with the largest HOMO lobes.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is a representation of expected values based on computational studies of similar molecules.
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Electrostatic Potential Surface (ESP) Analysis and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The ESP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface.
In this compound, the most negative potential (red and yellow regions) is expected to be located around the oxygen atoms of the nitro group, making this area susceptible to electrophilic attack. The region around the nitrogen of the N-methylamino group will also exhibit a negative potential. In contrast, positive potential (blue regions) is likely to be found around the hydrogen atoms of the quinoline ring and the methyl group. The presence of the electron-withdrawing nitro group generally leads to a more positive potential over the aromatic ring, enhancing its susceptibility to nucleophilic attack. dtic.mil
Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative data on the partial charges of each atom. This data complements the visual information from the ESP map and helps in understanding the molecule's polarity and intermolecular interactions.
Prediction of Vibrational Frequencies and Correlation with Experimental Spectra
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion, such as stretching, bending, and torsion. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific functional groups and vibrational modes. ias.ac.in
For this compound, characteristic vibrational frequencies are expected for the N-H and C-H stretching of the methylamino group, the asymmetric and symmetric stretching of the NO2 group, and the various vibrations of the quinoline ring system. DFT calculations, often with a scaling factor applied to the computed frequencies, can provide a theoretical spectrum that closely matches the experimental one. ias.ac.in
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound This table is a representation of expected values based on computational studies of similar molecules.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | -NH(CH3) | ~3400 |
| C-H Stretch (aromatic) | Quinoline Ring | ~3100-3000 |
| C-H Stretch (aliphatic) | -CH3 | ~2950 |
| Asymmetric NO2 Stretch | -NO2 | ~1550 |
| Symmetric NO2 Stretch | -NO2 | ~1350 |
| C=N Stretch | Quinoline Ring | ~1620 |
| C=C Stretch | Quinoline Ring | ~1600-1450 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, providing details about the energy profile and the structures of transient species that are difficult to observe experimentally.
Characterization of Transition State Structures and Reaction Path Mapping
A key aspect of reaction mechanism elucidation is the identification and characterization of transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the TS, chemists can calculate the activation energy of a reaction, which is a critical factor in determining its rate.
For a hypothetical reaction involving this compound, such as an aromatic nucleophilic substitution or the reduction of the nitro group, computational modeling can map the entire reaction path. This involves calculating the energies of the reactants, intermediates, transition states, and products. The reaction path connects these stationary points and provides a detailed picture of the energy changes that occur as the reaction progresses.
For instance, in a nucleophilic aromatic substitution reaction, the computational model would identify the transition state for the formation of the Meisenheimer complex intermediate. The geometry of this transition state would reveal the extent of bond formation between the nucleophile and the quinoline ring and the breaking of the bond to the leaving group. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates).
Determination of Activation Energies and Thermodynamic Profiles of Key Reactions
The reactivity of this compound is governed by the energetic favorability and kinetic barriers of its potential chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the reaction pathways and determining the associated activation energies (Ea) and thermodynamic parameters, such as enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction.
Key reactions for a molecule like this compound would likely involve the nitro group and the amino group. For instance, the cleavage of the C-NO2 bond is a critical step in the decomposition of many nitroaromatic compounds. Theoretical calculations can model this bond dissociation, providing the bond dissociation energy (BDE), which is a key indicator of thermal stability. For example, a computational study on nitrobenzene (B124822) has calculated the dissociation enthalpy for the C-NO2 bond, offering a benchmark for similar compounds.
Furthermore, reactions involving the N-methylamino group, such as protonation, oxidation, or participation in nucleophilic substitution, can be computationally modeled. The thermodynamic profile for protonation at the amino nitrogen or the quinoline nitrogen can be calculated to predict the most likely site of protonation in acidic media.
| Reaction | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
|---|---|---|---|---|
| C-NO2 Bond Homolysis | B3LYP/6-311+G(d,p) | +70 | +62 | +72 |
| Amino Group Protonation | CBS-QB3 | -220 | -210 | ~0 |
Note: The values in this table are illustrative and based on general knowledge of similar compounds, not on specific calculations for this compound.
Analysis of Intermolecular and Non-Covalent Interactions
Intermolecular and non-covalent interactions are crucial in determining the solid-state structure, solubility, and biological interactions of this compound. These weak interactions, though individually modest in strength, collectively play a significant role in the supramolecular chemistry of the compound.
The presence of a secondary amine (N-H) and a nitro group (NO2) in this compound makes it a candidate for forming both intra- and intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors.
Computational studies on related aminoquinolines and nitroanilines have demonstrated the importance of such interactions. nih.govchemrxiv.org DFT calculations can be employed to optimize the geometry of hydrogen-bonded dimers or larger clusters and to calculate the interaction energies. The Atoms in Molecules (AIM) theory is another powerful tool to characterize and quantify hydrogen bonds by analyzing the electron density topology.
A representative table of calculated hydrogen bond energies for analogous systems is presented below.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| N-H···O (intermolecular) | 2.9 - 3.1 | -4 to -6 | MP2/aug-cc-pVDZ |
| N-H···N (intermolecular) | 3.0 - 3.2 | -2 to -4 | MP2/aug-cc-pVDZ |
Note: This table presents typical values for hydrogen bonds in related organic molecules and is for illustrative purposes.
The planar quinoline ring system in this compound facilitates π-π stacking interactions, which are a dominant force in the packing of aromatic molecules in the solid state. These interactions can occur in a face-to-face or parallel-displaced manner. The strength of these interactions is influenced by the electronic nature of the substituents on the aromatic ring.
The electron-withdrawing nitro group and the electron-donating N-methylamino group will create a significant dipole moment in the molecule, which will influence the preferred stacking geometry and energy. Computational studies on substituted benzenes and heterocycles have shown that electrostatic interactions, in addition to dispersion forces, play a key role in π-stacking. chemrxiv.org High-level quantum mechanical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the stacking energy into its electrostatic, exchange, induction, and dispersion components.
Illustrative π-stacking interaction energies from studies of related aromatic systems are shown in the table below.
| Interacting System | Geometry | Interaction Energy (kcal/mol) | Centroid-Centroid Distance (Å) |
|---|---|---|---|
| Benzene-Benzene | Parallel-displaced | -2.5 | 3.8 |
| Nitrobenzene-Benzene | Parallel-displaced | -3.5 | 3.6 |
| Aniline-Benzene | Parallel-displaced | -3.0 | 3.7 |
Note: This data is from computational studies of model systems and serves to illustrate the magnitude of π-stacking interactions.
Solvation Effects and Environmental Perturbations on Electronic Structure
The electronic structure of this compound is sensitive to its environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can be studied computationally by employing continuum solvation models (e.g., PCM, SMD) or by explicit inclusion of solvent molecules.
The presence of both a strong electron-donating group (N-methylamino) and a strong electron-withdrawing group (nitro) suggests that this compound likely possesses a significant ground-state dipole moment that would change upon electronic excitation. This change in dipole moment is the primary driver of solvatochromism. Computational studies on similar "push-pull" systems, such as benzo-[f]-quinolinium methylids and other dyes, have shown that the absorption and emission spectra of these molecules can shift significantly with solvent polarity. mdpi.comresearchgate.netnih.gov
The effect of solvent on the electronic transitions can be quantified using the Kamlet-Taft or Catalan solvent parameters in conjunction with the experimental or computationally determined transition energies. This analysis can provide insights into the nature of the solute-solvent interactions, such as the contributions from solvent polarity/polarizability and hydrogen bonding.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictive Chemistry
QSRR models are statistical or machine learning-based approaches that correlate the chemical structure of a series of compounds with their reactivity or other properties. For a compound like this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, for example, its efficacy as an inhibitor of a particular enzyme or its rate of degradation under certain conditions.
The development of a QSRR model involves several steps:
Data Set Generation: A series of related quinoline derivatives with known reactivity data would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational software. These descriptors can be constitutional, topological, geometric, or electronic in nature.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed reactivity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
While no specific QSRR model for the reactivity of this compound has been reported, studies on quinoline derivatives have successfully used QSRR to model properties like chromatographic retention. nih.govmdpi.com These studies demonstrate the feasibility of applying such methods to predict the behavior of this class of compounds. The descriptors found to be important in these models often relate to the molecule's size, shape, hydrophobicity, and electronic properties, all of which would be relevant for the reactivity of this compound.
Photochemical Transformations and Degradation Pathways of N Methyl 6 Nitro 2 Quinolinamine
Detailed Photolysis Studies under Controlled Irradiation Conditions
Although direct photolysis studies on N-Methyl-6-nitro-2-quinolinamine are scarce, research on similar nitroaromatic compounds provides a framework for understanding its potential behavior under controlled irradiation. Photodegradation studies of nitroaromatic compounds in aqueous solutions, often employing UV light in the presence of hydrogen peroxide (H2O2), have shown that these molecules can be broken down. nih.govrsc.org For instance, the degradation of compounds like nitrobenzene (B124822) and nitrophenols has been observed to follow first-order kinetics. nih.gov The photolysis of other nitroaromatic compounds has been noted to generate nitrous acid (HONO) and NOx. acs.org
In a broader context, the photodegradation of various organic pollutants is a widely studied area, with advanced oxidation processes (AOPs) being a common method for their removal from water. rsc.orgrsc.org These processes often involve the generation of highly reactive hydroxyl radicals, which can initiate the degradation of the target compound.
Interactive Table: Photodegradation Parameters of Related Nitroaromatic Compounds
| Compound | Initial Concentration (mM) | UV Wavelength (nm) | H2O2 Concentration (mM) | Apparent Rate Constant (k, min-1) |
|---|---|---|---|---|
| Nitrobenzene | 0.1 | 254 | 10 | 0.025 |
| 2-Nitrophenol | 0.1 | 254 | 10 | 0.085 |
| 4-Nitrophenol | 0.1 | 254 | 10 | 0.120 |
| 2,4-Dinitrophenol | 0.05 | 254 | 20 | 0.150 |
This table presents hypothetical data based on typical findings for related compounds to illustrate comparative photodegradation rates.
Elucidation of Mechanistic Pathways for Photochemical Reactions
The mechanistic pathways for the photochemical reactions of this compound can be postulated based on the known reactivity of the nitro group and the quinoline (B57606) ring system. Upon absorption of light, the nitro group can be excited to a triplet state, which is a common feature in the photochemistry of nitroaromatic compounds. researchgate.net This excited state can then undergo several reactions.
One possible pathway involves the reduction of the nitro group. This can lead to the formation of a nitroso derivative, and subsequently to an amino group. Another potential pathway is the cleavage of the C-N bond, leading to the formation of nitrite (B80452) ions and a quinolinyl radical. In the presence of oxygen, further reactions can lead to the formation of hydroxylated and other oxidized products. For example, the photolysis of ortho-nitrophenols can generate HONO through an intramolecular hydrogen transfer. acs.org
The quinoline ring itself can also participate in photochemical reactions. For instance, photochemical cycloadditions have been observed between quinolines and alkenes. nih.gov The presence of substituents on the quinoline ring can significantly influence the course of these reactions.
Influence of Molecular Structure and Substituents on Photoreactivity and Photostability
The molecular structure of this compound, with its specific arrangement of substituents, is expected to have a profound influence on its photoreactivity and photostability. The position and nature of substituents on the quinoline ring are known to alter the electronic properties and, consequently, the photochemical behavior of the molecule. acs.orgacs.org
The nitro group at the 6-position is a strong electron-withdrawing group, which is likely to make the quinoline ring more electron-deficient. This can affect the energy of the excited states and the efficiency of photochemical processes. In some cases, a nitro group can even quench the photoreactivity of a quinoline derivative, possibly due to the formation of a low-energy triplet state. researchgate.net
The N-methylamino group at the 2-position is an electron-donating group. The interplay between the electron-donating amino group and the electron-withdrawing nitro group can lead to complex effects on the molecule's photochemistry. Studies on other substituted quinolines have shown that such electronic effects can influence the rates and pathways of photodegradation. acs.org For example, in a study of substituted 1-acyl-7-nitroindolines, a related heterocyclic system, it was found that both electron-donating and electron-withdrawing substituents had significant effects on the efficiency of photolysis. nih.govrsc.org
Interactive Table: Predicted Influence of Substituents on the Photoreactivity of a Hypothetical Quinoline Core
| Substituent at C-2 | Substituent at C-6 | Predicted Photoreactivity | Predicted Major Photoproducts |
|---|---|---|---|
| -NHCH3 | -NO2 | Moderate | Nitro reduction products, ring-opened products |
| -H | -NO2 | Moderate to High | Nitro reduction products |
| -NHCH3 | -H | Low | Ring modification products |
| -OCH3 | -NO2 | Moderate | Demethylation and nitro reduction products |
This table provides a hypothetical prediction of how different substituents might influence the photoreactivity of a quinoline core, based on general principles of photochemistry.
Coordination Chemistry and Metal Complexation Studies of N Methyl 6 Nitro 2 Quinolinamine Derivatives
Design and Synthesis of Metal Chelates Utilizing Quinoline-Based Ligands
The synthesis of metal complexes using quinoline-based ligands is a well-established area of coordination chemistry. nih.gov The design of these complexes often leverages the bidentate or multidentate nature of quinoline (B57606) derivatives, which can coordinate to a metal center through the quinoline nitrogen and an exocyclic donor group. For N-Methyl-6-nitro-2-quinolinamine, the primary coordination sites are the quinoline ring nitrogen and the amino nitrogen at the 2-position.
The general synthetic strategy involves the reaction of a metal salt (commonly a halide or acetate) with the quinoline ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jchemlett.com The synthesis is often carried out under reflux to ensure the completion of the reaction. In the case of this compound, a typical reaction would involve dissolving the ligand and a metal salt, for instance, Copper(II) chloride or Nickel(II) chloride, in a 2:1 ligand-to-metal molar ratio in ethanol. jchemlett.comresearchgate.net The mixture is then heated under reflux, after which the resulting complex precipitates upon cooling and can be isolated by filtration, washed, and dried. The presence of the nitro group at the 6-position, being a strong electron-withdrawing group, can influence the electronic properties of the quinoline ring system and, consequently, the stability and reactivity of the resulting metal complexes. researchgate.net
The synthesis of the ligand itself, 2-methyl-6-nitroquinoline (B57331), can be achieved through methods like the Doebner-von Miller reaction, which involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of an acid catalyst. nih.gov Subsequent functionalization would be required to introduce the N-methylamino group at the 2-position. Alternative syntheses for 2-aminoquinolines often start from quinoline-N-oxides. nih.gov
Table 1: Representative Synthesis of a Transition Metal Complex with a Quinoline-Based Ligand
| Parameter | Description |
| Ligand | This compound |
| Metal Salt | MCl₂·nH₂O (where M = Co(II), Ni(II), Cu(II)) |
| Molar Ratio (L:M) | 2:1 |
| Solvent | Ethanol |
| Reaction Condition | Reflux for 2-4 hours |
| Isolation | Cooling, filtration, washing with ethanol, and drying in vacuo |
| General Product | [M(L)₂Cl₂] |
Investigation of Stereochemistry and Geometrical Arrangements in Metal Complexes
The stereochemistry and geometry of metal complexes are primarily dictated by the coordination number of the central metal ion and the nature of the ligands. ntu.edu.sglibretexts.org For transition metal complexes involving bidentate ligands like this compound, several geometries are commonly observed.
With a 2:1 ligand-to-metal ratio, a six-coordinate metal ion will typically adopt a distorted octahedral geometry. mdpi.comresearchgate.netrsc.org In a complex such as [M(this compound)₂Cl₂], the two quinolinamine ligands would act as bidentate chelators, and the two chloride ions would occupy the remaining coordination sites. This arrangement can lead to the formation of cis and trans geometric isomers, depending on the relative positions of the chloride ligands.
Table 2: Common Geometries for Metal Complexes Based on Coordination Number
| Coordination Number | Geometry | Example Metal Ion | Plausible Complex Formula |
| 4 | Tetrahedral | Zn(II) | [Zn(L)₂]²⁺ |
| 4 | Square Planar | Ni(II), Pt(II) | [Ni(L)₂]²⁺ |
| 6 | Octahedral | Co(II), Fe(III), Ni(II) | [Co(L)₂Cl₂] |
| 5 | Trigonal Bipyramidal/Square Pyramidal | Cu(II) | [Cu(L)₂Cl]⁺ |
L represents the this compound ligand.
Characterization of Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds provide valuable information about the d-electron configuration of the metal ion and the nature of the metal-ligand interactions.
Electronic Properties: The electronic spectra of these complexes, typically measured using UV-Vis spectroscopy, are characterized by two main types of transitions: d-d transitions and charge-transfer transitions. mdpi.com The d-d transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. These transitions are generally weak and appear in the visible region of thespectrum. Their position and intensity are indicative of the geometry of the complex and the strength of the ligand field. Charge-transfer transitions, which involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice-versa (LMCT), are much more intense and usually occur in the ultraviolet region. nih.gov The presence of the nitro group, a strong electron-withdrawing group, on the quinoline ligand can lower the energy of the ligand's π* orbitals, potentially leading to lower energy MLCT bands.
Magnetic Properties: The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the central metal ion. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. libretexts.org Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff) of a complex, which is directly related to the number of unpaired electrons. This information is crucial for determining the spin state (high-spin or low-spin) of the metal ion in octahedral complexes. acs.org For example, an octahedral Fe(III) complex (d⁵) can be high-spin with five unpaired electrons or low-spin with one unpaired electron, depending on the ligand field strength. libretexts.org The presence of the nitro group can influence the ligand field strength and thus the spin state of the metal. acs.org
Table 3: Theoretical Magnetic Moments for Selected Metal Ions in Octahedral Complexes
| Metal Ion | d-Electron Configuration | Spin State | Unpaired Electrons (n) | Spin-Only Magnetic Moment (µ_so) (B.M.) |
| Cr³⁺ | d³ | - | 3 | 3.87 |
| Mn²⁺ | d⁵ | High-spin | 5 | 5.92 |
| Mn²⁺ | d⁵ | Low-spin | 1 | 1.73 |
| Fe³⁺ | d⁵ | High-spin | 5 | 5.92 |
| Fe³⁺ | d⁵ | Low-spin | 1 | 1.73 |
| Co²⁺ | d⁷ | High-spin | 3 | 3.87 |
| Ni²⁺ | d⁸ | - | 2 | 2.83 |
| Cu²⁺ | d⁹ | - | 1 | 1.73 |
The spin-only magnetic moment is calculated using the formula µ_so = √[n(n+2)], where n is the number of unpaired electrons.
Analysis of Ligand-Metal Bonding Characteristics and Interaction Energies
Understanding the nature of the bonding between the this compound ligand and a metal center is fundamental to explaining the properties of the resulting complexes. The primary interaction is the formation of coordinate covalent bonds through the donation of lone pairs of electrons from the two nitrogen atoms of the ligand to the vacant d-orbitals of the metal ion, forming a stable five-membered chelate ring. researchgate.net This is a form of σ-donation.
Beyond σ-bonding, there is the potential for π-interactions. The quinoline ring system is aromatic and has an extended π-system. The metal ion can engage in π-backbonding, where electron density from filled d-orbitals of the metal is donated into the empty π* orbitals of the ligand. The electron-withdrawing nitro group would make the ligand a better π-acceptor, enhancing the possibility and strength of this back-donation. This covalent character in the metal-ligand bond can be evidenced by techniques such as electron paramagnetic resonance (EPR) spectroscopy. dalalinstitute.com
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for analyzing ligand-metal bonding. nih.govmdpi.com These calculations can provide detailed information about the molecular orbital interactions and quantify the energies associated with the metal-ligand bond. DFT can be used to calculate the ligand-metal interaction energy, which is a measure of the strength of the bond. Furthermore, analyses such as Natural Bond Orbital (NBO) can provide insights into the charge distribution and the extent of covalent versus ionic character in the coordinate bonds. nih.gov These theoretical studies can complement experimental findings and provide a deeper understanding of the electronic structure of these coordination compounds.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-Methyl-6-nitro-2-quinolinamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration of a methyl-substituted quinoline precursor under controlled conditions. Key steps include:
- Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
- Methylation : Introduce the methyl group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry (1.2–1.5 eq nitrating agent) to enhance yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group at C6, methyl at N2) and confirms aromatic proton splitting .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and nitro group fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structural validation in solid-state studies .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Acidic Conditions (pH < 5) : Risk of nitro group reduction or N-nitrosation if secondary amines are present. Stabilize with buffers (e.g., citrate) and avoid nitrosating agents (e.g., nitrites) .
- Neutral/Basic Conditions (pH 7–9) : Enhanced stability; monitor degradation via UV-Vis spectroscopy (λmax ~350 nm) over 24–72 hours .
- Mitigation Strategies : Add antioxidants (e.g., ascorbic acid) and store in amber vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the interaction of this compound with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to predict binding affinities to targets like topoisomerases. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
- Fluorescence Quenching Assays : Measure binding constants (Kₐ) by titrating the compound into fluorophore-labeled DNA/protein solutions .
- Inhibitory Kinetics : Perform enzyme inhibition assays (e.g., IC₅₀ determination) with NADPH-dependent reductases to assess nitro-group bioactivation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like cell lines (e.g., HeLa vs. MCF-7) or assay conditions (oxygen levels affecting nitro-reductase activity) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) and correlate changes with IC₅₀ values using multivariate regression .
- Controlled Replication : Repeat assays with standardized protocols (e.g., MTT assay at 48h incubation) to isolate experimental variability .
Q. What computational strategies predict the potential formation of N-nitrosamine impurities in formulations containing this compound?
- Methodological Answer :
- Kinetic Modeling : Use Arrhenius equations to estimate N-nitrosation rates under varying temperatures and pH, incorporating amine basicity (pKa) as a key parameter .
- DFT Calculations : Simulate reaction pathways (e.g., nitrosyl cation attack on the amine) to identify energy barriers and transition states .
- Risk Assessment : Apply EMA guidelines to evaluate raw material compatibility (e.g., avoid secondary amines in excipients) and conduct accelerated stability testing .
Methodological Notes
- Safety and Handling : Always use fume hoods and PPE (nitrile gloves, lab coats) due to potential mutagenicity of nitro compounds .
- Data Validation : Cross-reference analytical results with databases like NIST Chemistry WebBook for spectral consistency .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and prioritize in silico/in vitro models to reduce ethical concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
